Dabigatran D4 hydrochloride is a stable isotope-labeled variant of dabigatran, an oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. This compound is specifically designed for use in pharmacokinetic studies and research applications, allowing for precise tracking of drug metabolism and distribution in biological systems. Dabigatran itself is a direct thrombin inhibitor, which plays a crucial role in the coagulation cascade by preventing the conversion of fibrinogen to fibrin, thus inhibiting clot formation.
Dabigatran D4 hydrochloride is synthesized from dabigatran through specific labeling processes that incorporate deuterium, a stable isotope of hydrogen. The synthesis of this compound is typically performed in specialized laboratories equipped for isotope labeling and high-purity chemical synthesis.
Dabigatran D4 hydrochloride falls under the category of pharmaceutical compounds and isotope-labeled reference standards. It is classified as an anticoagulant and is used extensively in clinical research to study the pharmacokinetics and pharmacodynamics of dabigatran.
The synthesis of dabigatran D4 hydrochloride involves several key steps that ensure the incorporation of deuterium into the molecular structure. The general method includes:
The synthesis process can be optimized using design of experiment (DoE) methodologies to enhance yield and minimize impurities. For instance, reaction conditions such as temperature, time, and concentration are critical parameters that can be adjusted to achieve optimal results .
Dabigatran D4 hydrochloride has a complex molecular structure characterized by multiple functional groups that facilitate its activity as a thrombin inhibitor. The incorporation of deuterium alters the mass but not the chemical behavior significantly, making it useful for tracing studies.
The structural representation typically includes a benzimidazole ring, an amino group, and various carbonyl functionalities that are essential for its biological activity.
The chemical reactions involved in synthesizing dabigatran D4 hydrochloride primarily include:
The reactions are often monitored using high-performance liquid chromatography (HPLC) or mass spectrometry to ensure purity and correct isotope incorporation .
Dabigatran acts as a competitive inhibitor of thrombin, binding directly to its active site. This prevents thrombin from converting fibrinogen into fibrin, effectively inhibiting clot formation.
Relevant analyses such as X-ray diffraction and thermal analysis can provide insights into polymorphic forms and stability profiles .
Dabigatran D4 hydrochloride serves primarily in scientific research settings:
This compound plays a vital role in advancing our understanding of anticoagulant therapies and improving patient outcomes through better drug monitoring techniques .
Dabigatran D4 hydrochloride (C₂₅H₂₂D₄ClN₇O₃) is a deuterated isotopologue of the direct thrombin inhibitor dabigatran, where four hydrogen atoms (protium) are replaced by deuterium (²H or D) at specific aromatic positions. The deuterium atoms are strategically incorporated at the 2,3,5,6 positions of the anilino-phenyl ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [1] [2] [7]. This labeling pattern preserves the core benzimidazole scaffold and carboxylate functionality critical for thrombin binding. The isotopic enrichment exceeds 95%, ensuring minimal isotopic dilution in analytical applications [5] [7]. The SMILES notation (N=C(N)C(C([²H])=C1[²H])=C([²H])C([²H])=C1NCC₂=NC(C=C₃C(N(CCC(O)=O)C₄=NC=CC=C₄)=O)=C(C=C₃)N₂C.Cl) explicitly denotes deuterium substitution at the designated positions [1] [2].
The molecular formula of Dabigatran D4 hydrochloride (C₂₅H₂₂D₄ClN₇O₃) reflects a 2.00 g/mol increase compared to non-deuterated dabigatran hydrochloride (C₂₅H₂₆ClN₇O₃, MW 510.00 g/mol) due to deuterium substitution [1] [4] [9].
Key Physicochemical Properties:
Table 1: Molecular Identity and Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₂D₄ClN₇O₃ |
Molecular Weight | 512.00 g/mol |
CAS Number | 2070015-06-2 |
Alternate CAS (Free Base) | 1618637-32-3 |
Purity (HPLC) | ≥97.05% |
Isotopic Enrichment | >95% D4 |
Deuterium atoms are exclusively located on the phenyl ring adjacent to the amidine group (4-carbamimidoylphenyl moiety), creating a symmetric tetradeuterated aniline system. This site was selected due to its metabolic vulnerability in non-deuterated dabigatran, where oxidative metabolism by cytochrome P450 (CYP) enzymes occurs [1] [7] [9].
Stability Implications:
Table 2: Deuterium Substitution and Stability Profile
Characteristic | Detail |
---|---|
Deuterium Positions | 2,3,5,6 of 4-carbamimidoylphenyl ring |
Bond Type Substituted | Aromatic C–H → C–D |
Metabolic Half-Life (t₁/₂) | ~1.5× non-deuterated dabigatran in microsomal assays |
Degradation Pathway | Hydrolysis (ester/amide) unaffected; CYP oxidation reduced |
Structural and Pharmacological Equivalence:
Dabigatran D4 hydrochloride retains identical steric and electronic properties to non-deuterated dabigatran, evidenced by:
Divergent Properties:
Table 3: Comparative Analysis with Non-Deuterated Dabigatran
Parameter | Dabigatran D4 Hydrochloride | Non-Deuterated Dabigatran |
---|---|---|
Molecular Weight | 512.00 g/mol | 508.00 g/mol (free base: 471.52) |
CAS Number | 2070015-06-2 | 211914-51-1 (free base) |
Thrombin Inhibition (Ki) | 4.5 nM | 4.5 nM |
Metabolic Oxidation Rate | Reduced (kinetic isotope effect) | Higher (CYP-mediated) |
Primary Use | Analytical internal standard | Therapeutic anticoagulant |
Detection in MS | m/z 512.00 (M+H)⁺ | m/z 472.00 (M+H)⁺ |
Comprehensive Compound Listing
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: